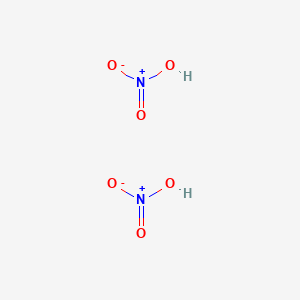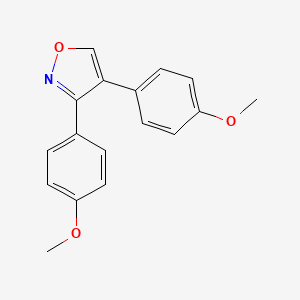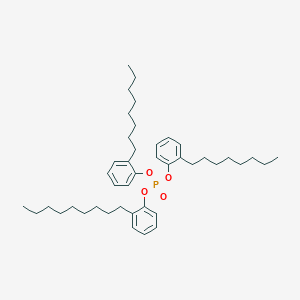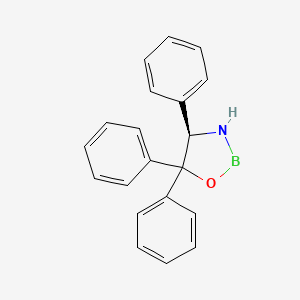![molecular formula C16H17NOS B14265163 1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine CAS No. 182194-98-5](/img/structure/B14265163.png)
1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a phenyl-pentenyl-thio group and an oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide typically involves the reaction of pyridine N-oxide with a phenyl-pentenyl-thio compound. One common method involves the use of Grignard reagents, where the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, yields the desired product . Another method involves the use of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The phenyl-pentenyl-thio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The phenyl-pentenyl-thio group can engage in π-π interactions and hydrogen bonding, while the oxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-Phenyl-4-pentenyl)thio]pyridine: Lacks the oxide group, resulting in different reactivity and applications.
2-[(1-Phenyl-4-pentenyl)thio]pyridine sulfoxide: Contains a sulfoxide group instead of an oxide, leading to different chemical properties.
2-[(1-Phenyl-4-pentenyl)thio]pyridine sulfone:
Uniqueness
2-[(1-Phenyl-4-pentenyl)thio]pyridine 1-oxide is unique due to the presence of both the phenyl-pentenyl-thio group and the oxide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
182194-98-5 |
|---|---|
Molekularformel |
C16H17NOS |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-oxido-2-(1-phenylpent-4-enylsulfanyl)pyridin-1-ium |
InChI |
InChI=1S/C16H17NOS/c1-2-3-11-15(14-9-5-4-6-10-14)19-16-12-7-8-13-17(16)18/h2,4-10,12-13,15H,1,3,11H2 |
InChI-Schlüssel |
MWHVSYZSEOSFSN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(C1=CC=CC=C1)SC2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)




